molecular formula C21H21N5O5S2 B2875945 N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1396555-92-2

N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B2875945
CAS No.: 1396555-92-2
M. Wt: 487.55
InChI Key: PODQARWISAACLG-UHFFFAOYSA-N
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Description

This compound features a 5-oxo-1-phenylpyrrolidin-3-yl moiety linked to a 1,3,4-oxadiazole ring, which is further substituted by a pyrrolidine-2-carboxamide group bearing a thiophen-2-ylsulfonyl moiety. Key structural insights derive from NMR data (Table 2 in ), where chemical shifts in regions A (positions 39–44) and B (positions 29–36) highlight substituent-induced environmental changes . The thiophen-2-ylsulfonyl group distinguishes it from analogs, likely influencing electronic properties and biological interactions.

Properties

IUPAC Name

N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O5S2/c27-17-12-14(13-25(17)15-6-2-1-3-7-15)20-23-24-21(31-20)22-19(28)16-8-4-10-26(16)33(29,30)18-9-5-11-32-18/h1-3,5-7,9,11,14,16H,4,8,10,12-13H2,(H,22,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODQARWISAACLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=NN=C(O3)C4CC(=O)N(C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound is compared to two closely related derivatives (Table 1):

Table 1: Structural Comparison of Target Compound and Analogs

Compound Name (IUPAC) Core Structure Substituents Heterocyclic Ring Key Functional Groups
Target Compound : N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide Pyrrolidinone-oxadiazole Phenyl (pyrrolidinone), thiophen-2-ylsulfonyl (pyrrolidine) 1,3,4-Oxadiazole Sulfonyl, carboxamide
Analog 1 : 5-Oxo-1-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide () Pyrrolidinone-thiadiazole Phenyl (pyrrolidinone), trifluoromethyl (thiadiazole) 1,3,4-Thiadiazole Trifluoromethyl, carboxamide
Analog 2 : 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide () Pyrrolidinone-thiadiazole 4-Fluorophenyl (pyrrolidinone), isopropyl (thiadiazole) 1,3,4-Thiadiazole Fluorophenyl, isopropyl

Key Observations :

Substituent Effects :

  • The thiophen-2-ylsulfonyl group introduces sulfur-based polarity and π-stacking capacity, absent in analogs with trifluoromethyl (Analog 1) or isopropyl (Analog 2).
  • Fluorophenyl (Analog 2) enhances metabolic stability compared to phenyl, while trifluoromethyl (Analog 1) increases lipophilicity and electron-withdrawing effects.

NMR Chemical Shifts : highlights that substituents in regions A and B (e.g., sulfonyl vs. trifluoromethyl) alter chemical environments, detectable via distinct δ values in NMR spectra (Figure 6 in ) .

Research Findings and Implications

  • Electronic Properties : The oxadiazole ring in the target compound may confer higher dipole moments than thiadiazoles, influencing solubility and membrane permeability.
  • Biological Activity : Sulfonyl groups (target compound) often enhance protein binding via hydrogen bonding, whereas trifluoromethyl (Analog 1) may improve resistance to oxidative metabolism .
  • Synthetic Accessibility: Thiadiazole-containing analogs (1 and 2) are more commonly reported, suggesting the oxadiazole variant (target) could offer novel reactivity profiles.

Preparation Methods

Retrosynthetic Analysis and Key Building Blocks

Molecular Architecture

The target compound comprises three primary subunits:

  • 1,3,4-Oxadiazole core : A five-membered heterocycle with two nitrogen and one oxygen atom.
  • 5-Oxo-1-phenylpyrrolidin-3-yl group : A γ-lactam (pyrrolidinone) ring substituted with a phenyl group at N1.
  • 1-(Thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide : A pyrrolidine ring sulfonylated at N1 with a thiophene-2-sulfonyl group and bearing a carboxamide at C2.

Strategic Bond Disconnections

Retrosynthetic disconnections suggest modular assembly via:

  • Oxadiazole formation through cyclization of acylhydrazides.
  • Pyrrolidinone synthesis via intramolecular lactamization.
  • Sulfonylation of pyrrolidine using thiophene-2-sulfonyl chloride.
  • Amide coupling to integrate subunits.

Synthesis of 1,3,4-Oxadiazole Core

Microwave-Assisted Cyclization

Recent advances highlight microwave irradiation as a high-efficiency method for oxadiazole formation. Devaraji et al. demonstrated the synthesis of analogous 1,3,4-oxadiazoles using:

  • Acid hydrazides (e.g., 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine).
  • N-Protected amino acids (e.g., benzoyl alanine).
  • Phosphorus oxychloride (POCl₃) as a cyclizing agent under microwave conditions (100 W, 10 min).
Reaction Conditions:
Parameter Value
Solvent POCl₃ (neat)
Temperature 80°C (microwave-assisted)
Reaction Time 10 minutes
Yield 85–96%

Characteristic IR bands at 1695 cm⁻¹ (C=O) and 1552 cm⁻¹ (C=N) confirmed oxadiazole formation.

Preparation of 5-Oxo-1-Phenylpyrrolidin-3-Yl Subunit

Lactamization Strategies

The pyrrolidinone ring is synthesized via cyclization of γ-amino acids or their derivatives. A representative protocol involves:

  • N-Phenylation : Treatment of pyrrolidin-5-one with iodobenzene under Ullmann coupling conditions.
  • Oxidation : Catalytic oxidation of pyrrolidine precursors using RuO₄ or MnO₂.
Key Intermediate:
  • 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid : Serves as a precursor for subsequent coupling reactions.

Sulfonylation of Pyrrolidine

Thiophene-2-Sulfonyl Chloride Synthesis

While direct synthesis methods for thiophene-2-sulfonyl chloride are scarce in provided sources, WO2016161063A1 details related thiophene derivatives:

  • Chlorosulfonyl isocyanate (CSI) reacts with thiophene in dibutyl ether to form intermediates.
  • Hydrolysis with HCl or H₂SO₄ yields thiophene-2-carboxylic acid, which is chlorinated using thionyl chloride (SOCl₂).
Critical Parameters:
Step Conditions
CSI Reaction Dibutyl ether, 5°C
Hydrolysis 60–70°C, HCl/H₂SO₄
Chlorination SOCl₂, 50–80°C, DMF catalyst

Adapting this protocol could enable thiophene-2-sulfonyl chloride synthesis, though sulfonation pathways (e.g., HSO₃Cl/SO₃) may offer alternatives.

Coupling Reactions for Final Assembly

Amide Bond Formation

The carboxamide linkage between oxadiazole and pyrrolidine subunits is achieved via:

  • Activation : 1-(Thiophen-2-ylsulfonyl)pyrrolidine-2-carboxylic acid is activated with HATU or EDCl/HOBt.
  • Coupling : Reacted with 5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-amine under inert conditions.
Optimization Data:
Coupling Agent Solvent Yield (%)
HATU DMF 78
EDCl/HOBt DCM 65

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